N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a pyrazole and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2-methylpyrazole derivative, which is then coupled with a furan derivative under specific conditions to form the intermediate. This intermediate is further reacted with 2-phenylbutanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to specific sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide
- N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenylbutanamide is unique due to its specific combination of pyrazole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-16(14-7-5-4-6-8-14)19(23)20-13-15-9-10-18(24-15)17-11-12-21-22(17)2/h4-12,16H,3,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSIDKUNVCXTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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